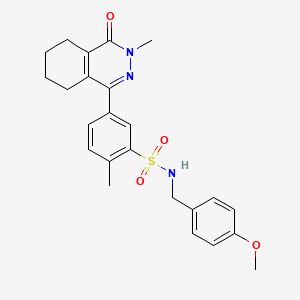![molecular formula C25H20ClN3O2S2 B11302961 2-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11302961.png)
2-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-氯苄基)硫基]-N-(4-甲氧基苯基)-5-(苯硫基)嘧啶-4-甲酰胺是一种复杂的 有机化合物,以其在科学研究中的多种应用而闻名。该化合物具有一个被 各种官能团取代的嘧啶核心,使其成为药物化学和材料科学领域的关注对象。
准备方法
合成路线和反应条件
2-[(2-氯苄基)硫基]-N-(4-甲氧基苯基)-5-(苯硫基)嘧啶-4-甲酰胺的合成 通常涉及多步有机反应。
嘧啶核心的形成: 嘧啶环可以通过Biginelli反应合成,该反应涉及在酸性 条件下醛、β-酮酸酯和尿素的缩合。
硫基的引入: 硫基可以通过亲核取代反应引入。例如,2-氯苄 基氯可以与硫脲反应生成2-氯苄基硫脲,然后可以进一步反应将硫基引入嘧 啶环上。
酰胺基的形成: 酰胺基可以通过酰胺化反应引入,其中嘧啶的羧酸 衍生物在脱水条件下与胺(如4-甲氧基苯胺)反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。 这可能包括使用连续流动反应器以更好地控制反应条件以及使用催化剂以提高反 应速率。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫基上,形成亚砜或 砜。
还原: 还原反应可以针对硝基(如果存在)或嘧啶环,导致各种还原 衍生物。
取代: 该化合物中的芳香环可以发生亲电芳香取代反应,允许进一步 功能化。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 经常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 溴 (Br₂) 或氯磺酸 (HSO₃Cl) 等试剂可以促进亲电芳香取代。
主要产物
氧化: 亚砜和砜。
还原: 氨基衍生物和还原的嘧啶环。
取代: 卤代或磺化的芳香环。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的结构单元。它具有多种官能团, 允许进行各种化学修饰,使其在有机合成中具有价值。
生物学
在生物学研究中,由于该化合物能够与生物大分子形成稳定的复合物,因此 可用于研究酶相互作用和蛋白质结合。
医学
在医学上,正在研究该化合物潜在的治疗特性。其结构表明它可能与各种生 物靶点相互作用,使其成为药物开发的候选药物,特别是在肿瘤学和传染病领域。
工业
在工业上,由于其独特的化学性质,该化合物可用于开发新型材料,例如聚 合物和涂料。
作用机制
2-[(2-氯苄基)硫基]-N-(4-甲氧基苯基)-5-(苯硫基)嘧啶-4-甲酰胺的作用机制 涉及其与特定分子靶点的相互作用。该化合物可以与酶或受体结合,抑制或调 节它们的活性。例如,它可能抑制激酶或参与细胞信号通路的其他酶,从而导致 细胞反应发生改变。
相似化合物的比较
类似化合物
- 2-[(2-氯苄基)硫基]-4,6-二甲基烟腈
- 2-[(2-氯苄基)硫基]-3-(4-甲氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮
独特性
与类似化合物相比,2-[(2-氯苄基)硫基]-N-(4-甲氧基苯基)-5-(苯硫基) 嘧啶-4-甲酰胺由于其官能团的特定组合而脱颖而出,这些官能团赋予了其独特 的化学反应性和生物活性。这使其在药物发现和材料科学中特别有价值。
属性
分子式 |
C25H20ClN3O2S2 |
|---|---|
分子量 |
494.0 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2S2/c1-31-19-13-11-18(12-14-19)28-24(30)23-22(33-20-8-3-2-4-9-20)15-27-25(29-23)32-16-17-7-5-6-10-21(17)26/h2-15H,16H2,1H3,(H,28,30) |
InChI 键 |
ONIHCQRHANTYJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11302880.png)

![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302900.png)
![2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B11302904.png)
![N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11302911.png)
![1-(3-ethoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11302916.png)
![5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11302928.png)

![1-(1,3-benzodioxol-5-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}methanamine](/img/structure/B11302937.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11302943.png)
![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11302950.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11302951.png)
![2,4-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11302953.png)
